N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide is a polycyclic N-heterocyclic compound. It is characterized by the presence of a 1,2,4-oxadiazole ring, a common feature in various bioactive molecules. The compound is structurally related to other N-heterocyclic compounds that have been synthesized and evaluated for their biological activities, such as the inhibition of platelet aggregation.
Synthesis Analysis
The synthesis of related N-heterocyclic compounds has been reported, where N-[2-([1,2,4]oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes were synthesized through a fusion of amidines with hydroxylamine hydrochloride followed by a rearrangement reaction . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds includes a cyclopentane ring, as seen in the bis[N-cyclohexyl-1-(2-{1-[(cyclohexylamino)carbonyl]cyclohexyl}-3,5-dioxo-1,2-oxazolidin-4-yl)cyclopentanecarboxamide] monohydrate, where a methylene group of the cyclopentane ring was found to be disordered . This suggests that in the compound of interest, the cyclopentane ring could also exhibit some degree of structural flexibility or disorder.
Chemical Reactions Analysis
The chemical reactions involving the compound of interest are not explicitly detailed in the provided papers. However, the presence of the oxadiazole ring and the carboxamide group suggests that it could participate in hydrogen bonding and potentially other reactions typical for such functional groups. For instance, intramolecular N—H⋯O hydrogen bonds occur in structurally related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported. However, based on related structures, it can be inferred that the compound may exhibit hydrogen bonding, both intramolecularly and intermolecularly, which could influence its solubility, melting point, and crystal structure . The presence of difluorocyclohexyl groups may also affect the compound's lipophilicity and thus its pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
- Novel Limonene and Citral Based 1,3,4-Oxadiazoles : Research has shown the anticonvulsant activities of novel series of N(4)-(5-(2/3/4-substituted-phenyl)-1,3,4-oxadiazol-2-yl)-N(1)-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enylidene)semicarbazide and its derivatives using various models. This indicates the potential of 1,3,4-oxadiazole derivatives in developing anticonvulsant drugs (Rajak et al., 2013).
Antidiarrheal Agents
- 3,3-Diphenyl-3-(2-alkyl-1,3,4-oxadiazol-5-yl)propylcycloalkylamines : A series of compounds were prepared and evaluated as antidiarrheal agents, showing equipotency to existing treatments like diphenoxylate and loperamide. This underscores the utility of 1,3,4-oxadiazole derivatives in gastrointestinal disorder treatments (Adelstein et al., 1976).
Anticancer Activity
- Design and Synthesis of 1,3,4-Oxadiazole Derivatives : The synthesis and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were undertaken, revealing moderate to excellent anticancer activity against various cancer cell lines. This demonstrates the role of 1,3,4-oxadiazole derivatives in anticancer drug development (Ravinaik et al., 2021).
Fluorine-18 Labeled Antagonists for Imaging
- Development of Fluorine-18-labeled 5-HT1A Antagonists : The synthesis of fluorinated derivatives for imaging applications was explored, indicating the adaptability of 1,3,4-oxadiazole derivatives for diagnostic uses in medical imaging (Lang et al., 1999).
Antimicrobial Activity
- Synthesis and Evaluation of 1,3,4-Oxadiazole Derivatives : The preparation of 1,3,4-oxadiazole derivatives was reported with significant antibacterial and antifungal activities, demonstrating their potential in developing new antimicrobial agents (Jafari et al., 2017).
Wirkmechanismus
Mode of Action
The presence of the 4,4-difluorocyclohexyl and 1,2,4-oxadiazol groups could suggest a potential interaction with hydrophobic pockets in protein targets .
Pharmacokinetics
The presence of the difluorocyclohexyl group could potentially influence the compound’s lipophilicity and thus its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2N3O2/c16-15(17)7-5-10(6-8-15)13-19-12(22-20-13)9-18-14(21)11-3-1-2-4-11/h10-11H,1-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNMHVRZUHNFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.